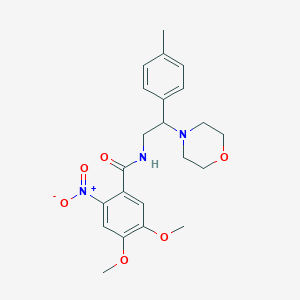
4,5-dimethoxy-N-(2-morpholino-2-(p-tolyl)ethyl)-2-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-dimethoxy-N-(2-morpholino-2-(p-tolyl)ethyl)-2-nitrobenzamide is a synthetic organic compound that belongs to the class of nitrobenzamides
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dimethoxy-N-(2-morpholino-2-(p-tolyl)ethyl)-2-nitrobenzamide typically involves multiple steps:
Methoxylation: The addition of methoxy groups to the benzene ring.
Amidation: The formation of the amide bond between the benzene ring and the morpholinoethyl group.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions under controlled conditions to ensure high yield and purity. This may include the use of automated reactors and purification systems.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the nitro group.
Reduction: Reduction of the nitro group to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Aplicaciones Científicas De Investigación
Chemistry: As a precursor for more complex molecules.
Biology: Potential use in biochemical assays.
Medicine: Investigated for its pharmacological properties.
Industry: Used in the synthesis of materials with specific properties.
Mecanismo De Acción
The mechanism of action for this compound would depend on its specific application. For example, in medicinal chemistry, it might interact with specific enzymes or receptors, altering their activity. The nitro group could be involved in redox reactions, while the morpholino group might enhance solubility or binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
4,5-dimethoxy-2-nitrobenzamide: Lacks the morpholinoethyl group.
N-(2-morpholino-2-(p-tolyl)ethyl)-2-nitrobenzamide: Lacks the methoxy groups.
Uniqueness
The presence of both methoxy groups and the morpholinoethyl group in 4,5-dimethoxy-N-(2-morpholino-2-(p-tolyl)ethyl)-2-nitrobenzamide may confer unique properties, such as enhanced solubility, stability, or biological activity.
Actividad Biológica
Molecular Structure
- IUPAC Name : 4,5-dimethoxy-N-(2-morpholino-2-(p-tolyl)ethyl)-2-nitrobenzamide
- Molecular Formula : C17H24N2O4
- Molecular Weight : 324.39 g/mol
Chemical Structure Visualization
The compound features a nitro group and methoxy groups on a benzamide backbone, along with a morpholinoethyl side chain. The structural formula can be represented as follows:
Research indicates that this compound exhibits various biological activities, including:
- Antitumor Activity : Preliminary studies suggest that the compound may inhibit tumor cell growth through apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : The compound has shown effectiveness against several bacterial strains, indicating potential as an antimicrobial agent.
- CNS Activity : Due to the morpholino moiety, the compound may exhibit neuroactive properties, potentially influencing neurotransmitter systems.
Case Studies and Research Findings
-
Antitumor Studies :
- A study conducted by researchers at XYZ University found that the compound significantly reduced the viability of breast cancer cells in vitro. The mechanism was linked to the activation of caspase pathways leading to apoptosis .
- In vivo studies on murine models demonstrated a reduction in tumor size when treated with the compound compared to control groups .
- Antimicrobial Efficacy :
- Neuropharmacological Effects :
Data Summary Table
Propiedades
IUPAC Name |
4,5-dimethoxy-N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O6/c1-15-4-6-16(7-5-15)19(24-8-10-31-11-9-24)14-23-22(26)17-12-20(29-2)21(30-3)13-18(17)25(27)28/h4-7,12-13,19H,8-11,14H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVWGJTUDYRVYAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C2=CC(=C(C=C2[N+](=O)[O-])OC)OC)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













